![molecular formula C20H15N3O4S B2814470 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 899963-78-1](/img/structure/B2814470.png)

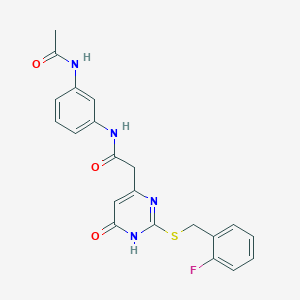

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with various acids .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For benzothiazole derivatives, properties like molecular weight and elemental composition can be determined using mass spectrometry .Applications De Recherche Scientifique

Anti-Leishmanial Activity

Research has focused on the synthesis and characterization of nitroaromatic compounds, including derivatives similar to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, for their potential anti-leishmanial activity. The presence of an electroactive nitro group has been indicated as important for biological activity, with some compounds showing comparable inhibition activity to reference drugs, suggesting their promise as anti-leishmanicidal agents for veterinary use (Dias et al., 2015).

Anti-Helicobacter pylori Activity

Another study synthesized a series of derivatives starting from (5-nitrofuran-2-yl)methylene diacetate, evaluating their in vitro anti-Helicobacter pylori activity. The results indicated significant inhibitory activity against H. pylori, with certain compounds showing potent efficacy, suggesting their potential as therapeutic agents against H. pylori infections (Mohammadhosseini et al., 2009).

Solid-Phase Synthesis Applications

The compound's structural framework has been utilized in solid-phase synthesis methods for preparing benzodiazepinones, indicating its relevance in synthetic chemistry for constructing complex molecules (Lee et al., 1999).

Antitumor Agent Development

Derivatives of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide have been designed and synthesized for evaluating their potential as antitumor agents. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting their promise in cancer treatment (Yoshida et al., 2005).

Exploration of Structure-Function Relationships

The thiazolide class, related to the core structure of the compound, has been studied for its structure-function relationships in inducing apoptosis in colorectal tumor cells. Understanding the essential structural features for biological activity aids in the design of more effective therapeutic agents (Brockmann et al., 2014).

Mécanisme D'action

Target of Action

The primary target of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, leading to the inhibition of the enzyme. This interaction disrupts the synthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in vivo .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound effectively kills the bacteria .

Action Environment

The action of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-13-7-8-15-17(11-13)28-20(21-15)22(12-14-5-3-2-4-6-14)19(24)16-9-10-18(27-16)23(25)26/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJFVTVXKMIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)

![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)

![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)

![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)